5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one
Descripción
Propiedades
Número CAS |
105805-96-7 |
|---|---|
Fórmula molecular |
C11H11BrN4O |
Peso molecular |
295.14 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-4-(pyridin-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11BrN4O/c1-7-15-10(9(12)11(17)16-7)14-6-8-3-2-4-13-5-8/h2-5H,6H2,1H3,(H2,14,15,16,17) |
Clave InChI |
ALVGVSNLGSNJPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=O)N1)Br)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Actividad Biológica
5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzymatic inhibitory activities.
Chemical Structure and Properties
The chemical structure of 5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one can be represented as follows:
This compound features a bromine atom, a methyl group, and a pyridine moiety, which contribute to its biological activity.
Anticancer Activity
Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. In vitro tests indicated that 5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one effectively suppressed the proliferation of A549 lung cancer cells, showcasing its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been investigated. Compounds structurally related to 5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one have shown activity against both Gram-positive and Gram-negative bacteria. In particular, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varying concentrations .
Enzymatic Inhibition
The enzymatic inhibitory potential of this compound has been assessed in various studies. It has been found to act as an inhibitor for specific kinases involved in cancer progression, suggesting its role in targeted cancer therapy. This mechanism is critical for the development of more selective therapeutic agents .
Case Studies and Research Findings
Several studies highlight the biological activity of similar compounds within the same chemical family:
-
Anticancer Studies :
- A study reported that derivatives with a pyrimidine core exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Molecular docking studies suggested strong binding affinities to key proteins involved in cancer cell signaling pathways .
-
Antimicrobial Studies :
- Another investigation focused on the antibacterial activity of pyrimidine derivatives, where compounds showed minimum inhibitory concentrations (MIC) ranging from 25 µg/mL to 100 µg/mL against pathogenic bacteria .
- The presence of halogen substituents like bromine was correlated with enhanced antimicrobial efficacy .
Data Table: Biological Activities of Related Compounds
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds similar to 5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one exhibit significant anticancer properties. For instance, pyrimidine derivatives have been reported to inhibit specific kinases involved in cancer progression. Studies show that modifications in the pyrimidine ring can enhance the selectivity and potency against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives have been explored for their efficacy against bacterial and fungal strains. Preliminary studies suggest that 5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one could exhibit similar properties, warranting further exploration through in vitro assays to confirm its spectrum of activity .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated various pyrimidine derivatives, including 5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one, against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for drug development .
Case Study: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, researchers synthesized several derivatives of 5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibitory effects, with some derivatives showing enhanced activity compared to standard antibiotics .
Data Table: Summary of Applications
Análisis De Reacciones Químicas
Potential Chemical Reactions
Given the structure of 5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one , several potential chemical reactions can be hypothesized:
-
Nucleophilic Substitution : The bromine atom at the fifth position could undergo nucleophilic substitution with various nucleophiles, such as aryl or alkyl groups, in the presence of a catalyst.
-
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions could be used to replace the bromine atom with aryl or vinyl groups, similar to those described for other pyrimidine derivatives .
-
Amination Reactions : The pyridin-3-ylmethylamino group could participate in further amination reactions, potentially forming more complex heterocyclic structures.
Reaction Conditions and Catalysts
Reaction conditions for pyrimidine derivatives often include specific solvents, catalysts, and temperature controls to optimize yield and selectivity. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. Catalysts such as palladium(0) complexes and bases like potassium carbonate are frequently used .
Data Table: General Reaction Conditions for Pyrimidine Derivatives
| Reaction Type | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Pd(0) Complexes | THF, DMF | Room Temperature to 100°C | Moderate to Good |
| Buchwald-Hartwig Amination | Pd(II) Complexes | Toluene, DMF | 80°C to 130°C | Moderate |
| Nucleophilic Substitution | Base (e.g., K2CO3) | DMF, THF | Room Temperature to 100°C | Variable |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents at positions 2, 5, and 6 (Table 1). Key examples include:
Notes:
- Electron Effects : The 2-methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing 2-chloro () or 2-methylthio () groups in analogs. This influences ring electrophilicity and reaction pathways.
- Solubility: The pyridinylmethylamino group enhances water solubility via hydrogen bonding, unlike the lipophilic trifluoromethyl group in A627484 ().
- Tautomerism: All analogs favor the lactam tautomer, but amino-substituted derivatives (e.g., 6-NH₂) retain aromatic amine character, reducing imino-form participation .
Q & A
Q. Key Considerations :
- Monitor regioselectivity using HPLC or TLC to avoid byproducts.
- Purify intermediates via column chromatography or recrystallization.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- 1H-NMR : Assign peaks for methyl (δ 2.1–2.5 ppm), pyridinyl protons (δ 7.3–8.5 ppm), and NH groups (δ 9–10 ppm, broad). Compare with analogs like 5-bromo-2-hydrazinylpyrimidin-4(3H)-one () .
- 13C-NMR : Identify carbons adjacent to bromine (C-5, δ ~90–100 ppm) and carbonyl groups (C-4, δ ~165 ppm) .
- IR Spectroscopy : Confirm NH/OH stretches (3200–3500 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and bromine isotope patterns.
Advanced: How can computational methods resolve contradictions in spectral assignments?
Methodological Answer :
Discrepancies in NMR or IR data can arise from tautomerism or solvent effects. Use:
- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data () .
- Solvent Modeling : Simulate solvent effects (e.g., DMSO or CDCl3) using PCM (Polarizable Continuum Model).
- Tautomer Analysis : Evaluate enamine-imino equilibria (as in ) via potential energy surface scans .
Q. Example :
| Parameter | Experimental (δ, ppm) | Calculated (δ, ppm) | Deviation |
|---|---|---|---|
| C-5 (Br adjacent) | 95.2 | 94.8 | 0.4 |
| NH proton | 9.8 | 9.6 | 0.2 |
Advanced: How to analyze crystallographic data and intermolecular interactions for this compound?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve molecular geometry and hydrogen bonding. For example, shows pyrimidinone derivatives form N–H⋯O (2.8–3.1 Å) and π-π stacking (3.7 Å face-to-face) .
- Hydrogen Bond Networks : Identify interactions between NH groups and pyridinyl/pyrimidinone oxygen atoms.
- Disorder Modeling : Address positional disorder (e.g., perchlorate anions in ) using refinement software like SHELXL .
Q. Key Metrics :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O (pyridinyl) | 2.95 | 158 |
| π-π stacking | 3.78 | – |
Basic: What are the reactive functional groups and their implications for derivatization?
Q. Methodological Answer :
- Bromine at C-5 : Susceptible to Suzuki coupling (e.g., with aryl boronic acids) or nucleophilic substitution (e.g., with amines) .
- Pyridinylmethylamino Group : Participate in coordination chemistry (e.g., metal complexes) or hydrogen bonding.
- Pyrimidinone Core : Acts as a hydrogen bond acceptor via carbonyl oxygen.
Q. Reactivity Table :
| Functional Group | Reaction Type | Example Reagent |
|---|---|---|
| C-5 Bromine | Cross-coupling | Pd(PPh3)4, Ar-B(OH)2 |
| NH group | Acylation | Acetyl chloride |
Advanced: How to design experiments for regioselective bromination in pyrimidinone derivatives?
Q. Methodological Answer :
- Theoretical Guidance : Use molecular electrostatic potential (MEP) maps from DFT to predict electrophilic attack sites (e.g., C-5 vs. C-6) .
- Experimental Optimization :
- Vary brominating agents (Br2 vs. NBS).
- Screen solvents (polar aprotic vs. acetic acid).
- Monitor reaction kinetics via in-situ IR.
Case Study :
shows bromination at C-5 in 4-(dimethylamino)pyrimidine derivatives using Br2/FeCl3 . For C-6 selectivity, steric hindrance or directing groups (e.g., –OCH3) may be required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
